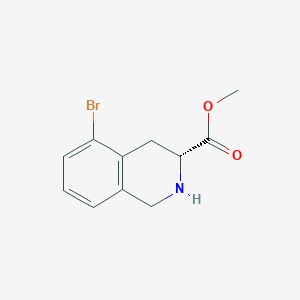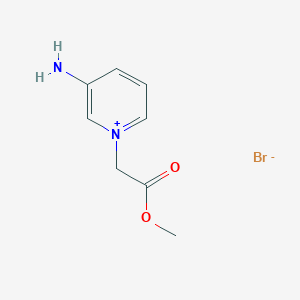
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the ethyl and methoxymethyl groups at the desired positions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like zinc chloride or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the ethyl or methoxymethyl groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory or antimicrobial agent.
Medicine: Explored for its neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylate: Known for its antifungal and antiparasitic activities.
2-Methoxypyrimidine-5-carboxylic acid: Used in the synthesis of labeled compounds for research purposes.
Uniqueness
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid stands out due to its unique combination of ethyl and methoxymethyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
4-ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-7-6(9(12)13)4-10-8(11-7)5-14-2/h4H,3,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
TWENVKKYQRXVQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NC=C1C(=O)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)

![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)




![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)





